1-Benzoyl-4-(2-chlorobenzyl)piperazine chemical properties
1-Benzoyl-4-(2-chlorobenzyl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzoyl-4-(2-chlorobenzyl)piperazine
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds across diverse therapeutic areas, including anticancer, antipsychotic, and antihistaminic agents.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a privileged structure in drug design. This technical guide provides a comprehensive examination of 1-Benzoyl-4-(2-chlorobenzyl)piperazine , a distinct derivative featuring both a benzoyl group and a 2-chlorobenzyl moiety.
The benzoyl group on one nitrogen atom modulates the electronic properties of the piperazine ring and serves as a versatile synthetic handle, while the 2-chlorobenzyl group on the second nitrogen introduces specific steric and electronic features that can significantly influence the molecule's interaction with biological targets.[2] This guide will detail the compound's chemical identity, a proposed synthetic pathway based on established methodologies, predicted physicochemical and spectroscopic properties derived from closely related analogs, and a discussion of its potential biological activities.
Chemical Identity and Structure
The fundamental characteristics of 1-Benzoyl-4-(2-chlorobenzyl)piperazine are defined by its molecular structure, which dictates its physical and chemical behavior.
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Molecular Formula: C₁₈H₁₉ClN₂O
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Molecular Weight: 314.81 g/mol
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IUPAC Name: (4-(2-chlorobenzyl)piperazin-1-yl)(phenyl)methanone
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Structure:
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-Benzoyl-4-(2-chlorobenzyl)piperazine.
Experimental Protocol: Synthesis of Intermediate 1-(2-Chlorobenzyl)piperazine
This protocol is adapted from general procedures for the mono-alkylation of piperazine.[4]
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Reaction Setup: To a round-bottom flask, add piperazine (excess, e.g., 4 equivalents), a suitable base such as potassium carbonate (2 equivalents), and a polar aprotic solvent like acetonitrile.
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Reagent Addition: Add 2-chlorobenzyl chloride (1 equivalent) dropwise to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: After completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and its salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be purified further by column chromatography or distillation.
Experimental Protocol: Synthesis of 1-Benzoyl-4-(2-chlorobenzyl)piperazine
This protocol follows the principles of the Schotten-Baumann reaction, widely used for the acylation of amines.[3][5]
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Reaction Setup: Dissolve the synthesized 1-(2-chlorobenzyl)piperazine (1 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
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Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction.
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Reagent Addition: Add benzoyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution with vigorous stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring for completion by TLC.[5]
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Workup: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final product.[5]
Physicochemical Properties (Predicted)
Direct experimental data for 1-Benzoyl-4-(2-chlorobenzyl)piperazine is not publicly available. The following properties are estimated based on data from its structural precursors, 1-Benzoylpiperazine and 1-(4-chlorobenzyl)piperazine.
| Property | Predicted Value / Characteristic | Basis for Prediction (Analog Data) | Citation |
| Appearance | Expected to be a white to off-white solid or a viscous oil. | 1-Benzoylpiperazine is a solid; 1-(4-chlorobenzyl)piperazine is a liquid. The final product's higher MW suggests a solid. | [6][7] |
| Melting Point | > 100 °C | The related compound 1-benzoyl-4-benzylpiperazine hydrochloride has a melting point of 245-245.5 °C. | [4] |
| Boiling Point | > 300 °C (at atmospheric pressure) | 1-(4-chlorobenzyl)piperazine has a boiling point of 104-106 °C at 0.1 mmHg, indicating a high boiling point at standard pressure. | [8][9] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water. | Based on the general solubility of N-acylated piperazine derivatives and the hydrophobic nature of the benzyl and benzoyl rings. | [7] |
| Density | ~1.1 - 1.2 g/mL | The density of 1-(4-chlorobenzyl)piperazine is 1.140 g/mL at 25 °C. The addition of the benzoyl group would likely result in a similar or slightly higher density. | [9] |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for structural confirmation. The expected spectral features for 1-Benzoyl-4-(2-chlorobenzyl)piperazine are as follows:
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¹H NMR:
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Aromatic Protons: Two sets of multiplets between δ 7.2-7.8 ppm. One set corresponding to the monosubstituted benzoyl ring and another complex pattern for the ortho-substituted 2-chlorobenzyl ring.
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Piperazine Protons: A complex series of broad signals between approximately δ 2.4-3.8 ppm. The protons adjacent to the benzoyl group will be deshielded and may appear as distinct signals from those adjacent to the benzyl group.
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Benzylic Protons (-CH₂-): A singlet around δ 3.5-3.7 ppm.
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¹³C NMR:
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Carbonyl Carbon: A characteristic peak around δ 169-171 ppm.
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Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.
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Piperazine Carbons: Signals typically found in the δ 40-55 ppm range.
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Benzylic Carbon (-CH₂-): A signal around δ 60-63 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band around 1630-1650 cm⁻¹, characteristic of the tertiary amide carbonyl group.[5]
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): An expected peak at m/z 314, with a characteristic M+2 isotope peak at m/z 316 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.
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Key Fragmentation Ions: Expect to see fragments corresponding to the benzoyl cation (m/z 105), the 2-chlorobenzyl cation (m/z 125), and various cleavages of the piperazine ring.
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Potential Biological Activity
While the specific biological profile of 1-Benzoyl-4-(2-chlorobenzyl)piperazine has not been reported, the activities of structurally similar compounds provide a strong basis for predicting its potential applications.
A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed significant cytotoxic activity against a panel of human cancer cell lines, including those from liver, breast, and colon cancers.[5][10][11] These findings suggest that the benzoyl-piperazine core, when combined with a chloro-substituted aromatic moiety, is a promising scaffold for the development of novel antineoplastic agents. The ortho-position of the chlorine atom in the target molecule, compared to the para-position in the cited study, could lead to different conformational preferences and potentially novel activity or selectivity profiles.
Furthermore, piperazine derivatives are well-known to interact with central nervous system (CNS) receptors. The precursor, 1-(4-chlorobenzyl)piperazine, is noted as an inhibitor of serotonin ([³H]5-HT) uptake.[8] This suggests that the target compound could also possess neuromodulatory properties worthy of investigation in neuroscience research.
Safety and Handling
No specific safety data sheet (SDS) exists for 1-Benzoyl-4-(2-chlorobenzyl)piperazine. Therefore, handling precautions must be based on the hazardous properties of its precursors.
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1-(4-chlorobenzyl)piperazine is classified as corrosive and harmful if swallowed, causing severe skin burns and eye damage.[7]
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Benzoyl chloride is highly corrosive and lachrymatory.
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1-Benzoylpiperazine is known to cause skin and serious eye irritation.[6]
Based on this, 1-Benzoyl-4-(2-chlorobenzyl)piperazine should be handled with extreme care.
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[12]
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12]
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First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
Caption: General workflow for synthesis and analysis of piperazine derivatives.
Conclusion
1-Benzoyl-4-(2-chlorobenzyl)piperazine is a compound of significant interest due to its position within the pharmacologically relevant piperazine class. While direct experimental data remains elusive, this guide has outlined a robust, proposed synthetic pathway and a detailed, predictive profile of its chemical and spectroscopic properties based on established chemical principles and data from close structural analogs. The potential for cytotoxic and neuromodulatory activity makes this molecule a compelling target for future synthesis and biological evaluation in the fields of oncology and neuroscience. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for the synthesis and investigation of this and other novel piperazine derivatives.
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